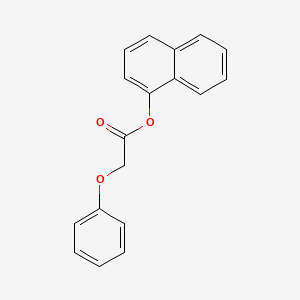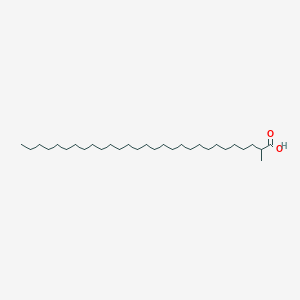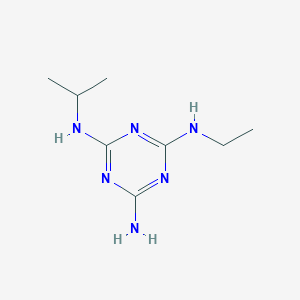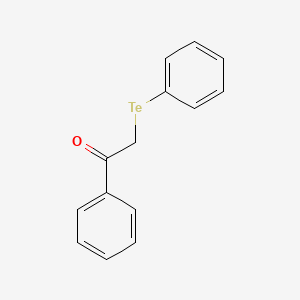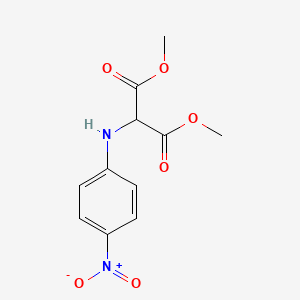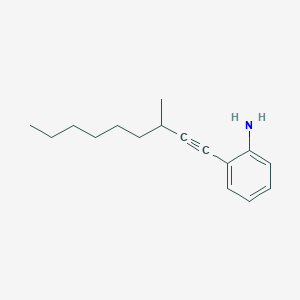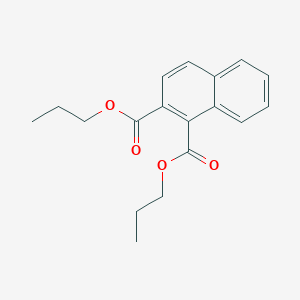
Dipropyl naphthalene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl naphthalene-1,2-dicarboxylate is an organic compound belonging to the class of naphthalenedicarboxylates It is characterized by the presence of two propyl ester groups attached to the naphthalene ring at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dipropyl naphthalene-1,2-dicarboxylate can be synthesized through the esterification of naphthalene-1,2-dicarboxylic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as iron compounds can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Dipropyl naphthalene-1,2-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield naphthalene-1,2-dicarboxylic acid and propanol.
Oxidation: The compound can undergo oxidation reactions to form naphthalene-1,2-dicarboxylic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride
Major Products Formed:
Hydrolysis: Naphthalene-1,2-dicarboxylic acid and propanol.
Oxidation: Naphthalene-1,2-dicarboxylic acid derivatives.
Substitution: Substituted naphthalene derivatives
Applications De Recherche Scientifique
Dipropyl naphthalene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of dipropyl naphthalene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release naphthalene-1,2-dicarboxylic acid, which can interact with various enzymes and receptors in biological systems. The naphthalene ring can also participate in aromatic interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- Dipropyl naphthalene-1,5-dicarboxylate
- Dipropyl naphthalene-2,6-dicarboxylate
- Dimethyl naphthalene-1,2-dicarboxylate
Comparison: Dipropyl naphthalene-1,2-dicarboxylate is unique due to its specific esterification at the 1 and 2 positions of the naphthalene ring. This structural arrangement can influence its reactivity and interactions compared to other naphthalenedicarboxylates. For example, dipropyl naphthalene-1,5-dicarboxylate and dipropyl naphthalene-2,6-dicarboxylate have ester groups at different positions, leading to variations in their chemical and physical properties .
Propriétés
Numéro CAS |
111763-66-7 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
dipropyl naphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-3-11-21-17(19)15-10-9-13-7-5-6-8-14(13)16(15)18(20)22-12-4-2/h5-10H,3-4,11-12H2,1-2H3 |
Clé InChI |
CJZGHUOKEGTETK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(C2=CC=CC=C2C=C1)C(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)

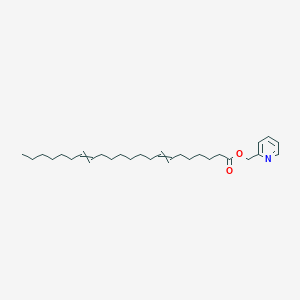
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)

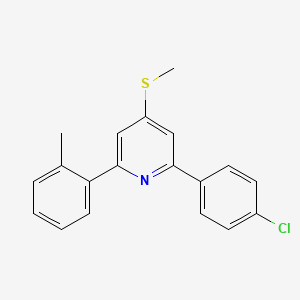
![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
![N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine](/img/structure/B14307886.png)
